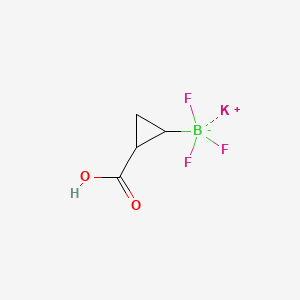
Potassium (2-carboxycyclopropyl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2-carboxycyclopropyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a cyclopropyl ring and a trifluoroborate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-carboxycyclopropyl)trifluoroboranuide typically involves the reaction of cyclopropylboronic acid with potassium fluoride and a suitable trifluoroborate source. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the trifluoroborate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2-carboxycyclopropyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce various boron-containing compounds. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
Potassium (2-carboxycyclopropyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which potassium (2-carboxycyclopropyl)trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. In cross-coupling reactions, the compound typically undergoes oxidative addition, transmetalation, and reductive elimination steps to form new bonds. The cyclopropyl ring may also participate in ring-opening reactions, adding to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium cyclopropyltrifluoroborate
- Potassium (4-cyanophenyl)trifluoroborate
- Potassium (2,2-difluorocyclopropyl)trifluoroboranuide
Uniqueness
Potassium (2-carboxycyclopropyl)trifluoroboranuide is unique due to the presence of both a cyclopropyl ring and a carboxyl group, which can influence its reactivity and stability
Propiedades
Fórmula molecular |
C4H5BF3KO2 |
|---|---|
Peso molecular |
191.99 g/mol |
Nombre IUPAC |
potassium;(2-carboxycyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C4H5BF3O2.K/c6-5(7,8)3-1-2(3)4(9)10;/h2-3H,1H2,(H,9,10);/q-1;+1 |
Clave InChI |
BIDMAZVHHDIYOX-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CC1C(=O)O)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


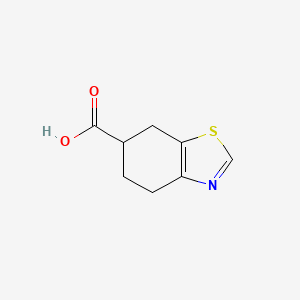

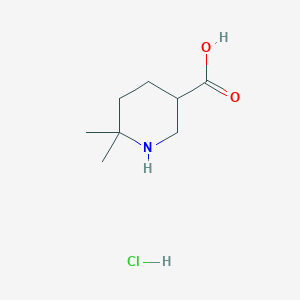
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)

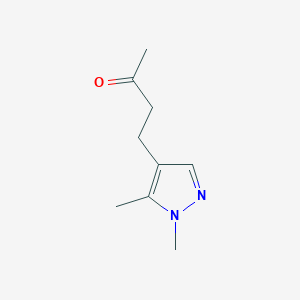
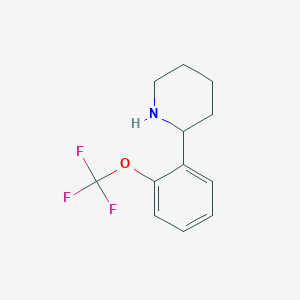

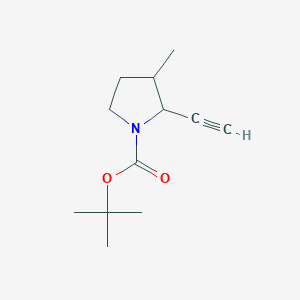
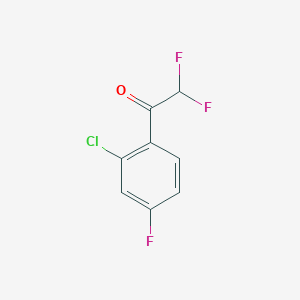
![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)
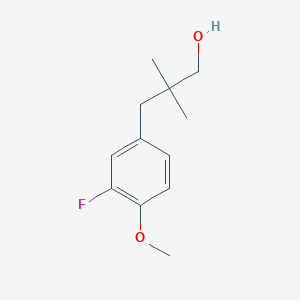
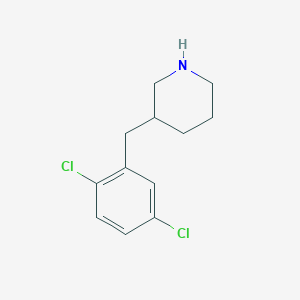
![1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)
